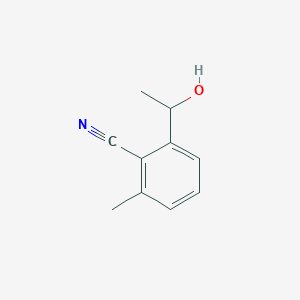
2-(1-Hydroxyethyl)-6-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxyethyl)-6-methylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a hydroxyethyl group and a methyl group, along with a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-6-methylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of 6-methylbenzonitrile with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products.
化学反应分析
Types of Reactions
2-(1-Hydroxyethyl)-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-6-methylbenzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 2-(1-Hydroxyethyl)-6-methylbenzylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: 2-(1-Oxoethyl)-6-methylbenzonitrile.
Reduction: 2-(1-Hydroxyethyl)-6-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(1-Hydroxyethyl)-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyethyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Hydroxyethyl)-6-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles or the oxidation of hydroxyethyl groups. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 2-(1-Hydroxyethyl)-3-methylbenzonitrile
- 2-(1-Hydroxyethyl)-4-methylbenzonitrile
- 2-(1-Hydroxyethyl)-5-methylbenzonitrile
Uniqueness
2-(1-Hydroxyethyl)-6-methylbenzonitrile is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(1-hydroxyethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5,8,12H,1-2H3 |
InChI 键 |
HADYUHZXUHDTSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



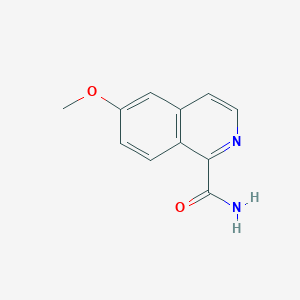

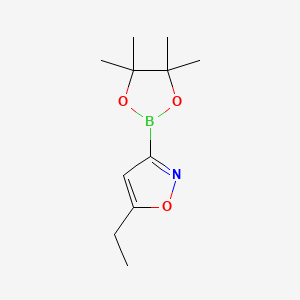
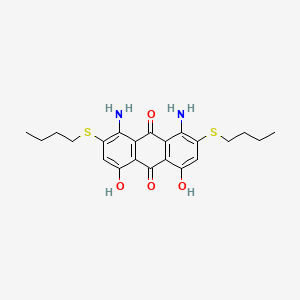
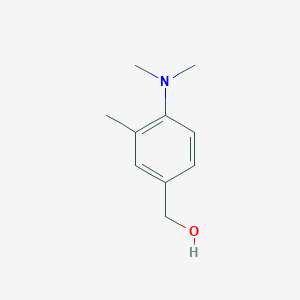

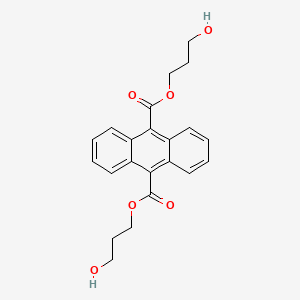
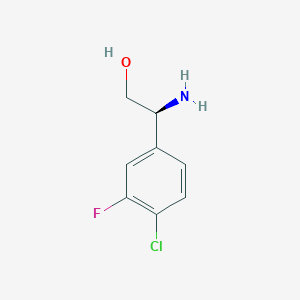
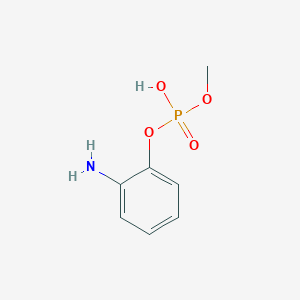
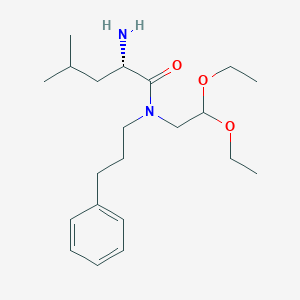
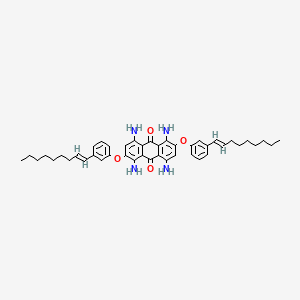
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
